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molecular formula C8H9ClN2O2 B8806919 Methyl 4-chloro-3-hydrazinylbenzoate CAS No. 89981-25-9

Methyl 4-chloro-3-hydrazinylbenzoate

Cat. No. B8806919
M. Wt: 200.62 g/mol
InChI Key: DSGSWTTVLFYPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05411980

Procedure details

A solution of 11.9 g (63.9 mmole) of methyl 3-amino-4-chlorobenzoate (prepared as in Step A) was maintained at -5° to +5° C. and subjected to vigorous mechanical stirring as a solution of 4.41 g (63.9 mmole) of sodium nitrite in 19.3 mL of H2O was added slowly via a dropping funnel. Stirring was continued at this temperature for 1 hour, and the mixture was filtered while cold. The filtrate was immediately added to a rapidly stirred solution of 28.8 g (128 mmole) of stannous chloride dihydrate in 37.3 mL of concentrated HCl, which was also maintained at >0° C. Precipitation of a cream-colored solid began at once. After being stirred at 0° C. for 0.5 hour, the mixture was refrigerated overnight. The solid was collected on a filter and triturated with ether to give, after air-drying, approximately 22 g of cream-colored solid (mp 218°-220° C.), which was stored in the freezer. As needed, a portion of this hydrochloride salt was partitioned between 5% NaHCO3 (aqueous) and a mixture of CH2Cl2 and ethyl acetate to liberate the title compound as the free base, which was isolated by concentration of the organic phase to give a cream-colored solid, homogeneous by TLC (95:5 CH2Cl2 --MeOH); mass spectrum (EI) m/e 200 (M+). This material was used immediately in the next reaction.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step Two
Name
Quantity
19.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
28.8 g
Type
reactant
Reaction Step Three
Name
Quantity
37.3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:5]([O:7][CH3:8])=[O:6].[N:13]([O-])=O.[Na+].C(Cl)Cl.CO>O.Cl>[Cl:12][C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=1[NH:1][NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1Cl
Step Two
Name
Quantity
4.41 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
19.3 mL
Type
solvent
Smiles
O
Step Three
Name
stannous chloride dihydrate
Quantity
28.8 g
Type
reactant
Smiles
Name
Quantity
37.3 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly via a dropping funnel
FILTRATION
Type
FILTRATION
Details
the mixture was filtered while cold
TEMPERATURE
Type
TEMPERATURE
Details
was also maintained at >0° C
CUSTOM
Type
CUSTOM
Details
Precipitation of a cream-colored solid
STIRRING
Type
STIRRING
Details
After being stirred at 0° C. for 0.5 hour
Duration
0.5 h
WAIT
Type
WAIT
Details
the mixture was refrigerated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
triturated with ether
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after air-drying
CUSTOM
Type
CUSTOM
Details
a portion of this hydrochloride salt was partitioned between 5% NaHCO3 (aqueous)
ADDITION
Type
ADDITION
Details
a mixture of CH2Cl2 and ethyl acetate
CUSTOM
Type
CUSTOM
Details
which was isolated by concentration of the organic phase
CUSTOM
Type
CUSTOM
Details
to give a cream-colored solid
CUSTOM
Type
CUSTOM
Details
This material was used immediately in the next reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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